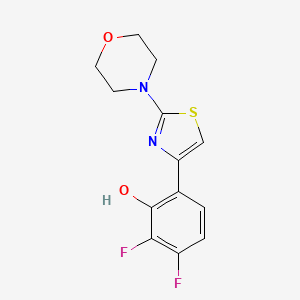
2-(4-aminocyclohexyl)acetic acid hydrochloride, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminocyclohexyl)acetic acid hydrochloride is a chemical compound that consists of a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. This compound is characterized by the presence of an amino group attached to the fourth carbon of a cyclohexyl ring, which is further connected to an acetic acid moiety. The hydrochloride salt form enhances its solubility and stability.
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 1,4-cyclohexanedione as the starting material.
Wittig Reaction: The first step involves a Wittig reaction to form the olefin intermediate.
Condensation Reaction: The olefin intermediate undergoes a condensation reaction to form the cyclohexyl ring structure.
Catalytic Hydrogenation: The resulting compound is then subjected to catalytic hydrogenation to reduce the double bond and introduce the amino group.
Acidification: Finally, the compound is acidified to form the acetic acid derivative, and hydrochloride salt is added to obtain the final product.
Industrial Production Methods: The industrial production of 2-(4-aminocyclohexyl)acetic acid hydrochloride involves scaling up the above synthetic routes. Large-scale reactors and continuous flow systems are used to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of each reaction step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups at the amino or carboxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Amines and alcohols.
Substitution Products: Amides, esters, and halides.
Applications De Recherche Scientifique
2-(4-Aminocyclohexyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of amino acid metabolism and protein synthesis.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(4-aminocyclohexyl)acetic acid hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as a ligand for dopamine receptors, influencing neurotransmitter activity. The molecular targets and pathways involved include interactions with receptor sites and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Ethyl trans-2-(4-aminocyclohexyl)acetate Hydrochloride: A closely related compound with similar applications in pharmaceuticals.
Cyclohexaneacetic acid, 4-amino- (trans-): Another isomer with potential use in organic synthesis.
Uniqueness: 2-(4-Aminocyclohexyl)acetic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxyl groups on the same carbon skeleton. This combination allows for diverse chemical reactions and applications.
Propriétés
Numéro CAS |
109572-36-3 |
|---|---|
Formule moléculaire |
C8H16ClNO2 |
Poids moléculaire |
193.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



